L-Serine, L-asparaginyl-L-leucyl-L-leucyl-L-methionyl-L-alanyl-L-alanyl-
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Overview
Description
L-Serine, L-asparaginyl-L-leucyl-L-leucyl-L-methionyl-L-alanyl-L-alanyl- is a peptide composed of the amino acids L-serine, L-asparagine, L-leucine, L-methionine, and L-alanine. This compound is a sequence of amino acids linked by peptide bonds, forming a specific structure that can have various biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, L-asparaginyl-L-leucyl-L-leucyl-L-methionyl-L-alanyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acid is coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like L-Serine, L-asparaginyl-L-leucyl-L-leucyl-L-methionyl-L-alanyl-L-alanyl- often involves large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery .
Chemical Reactions Analysis
Types of Reactions
L-Serine, L-asparaginyl-L-leucyl-L-leucyl-L-methionyl-L-alanyl-L-alanyl- can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
Scientific Research Applications
L-Serine, L-asparaginyl-L-leucyl-L-leucyl-L-methionyl-L-alanyl-L-alanyl- has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as neuroprotective properties and anti-inflammatory effects.
Industry: Utilized in the development of peptide-based drugs and as a component in cosmetic formulations .
Mechanism of Action
The mechanism of action of L-Serine, L-asparaginyl-L-leucyl-L-leucyl-L-methionyl-L-alanyl-L-alanyl- involves its interaction with specific molecular targets and pathways. For instance:
Comparison with Similar Compounds
L-Serine, L-asparaginyl-L-leucyl-L-leucyl-L-methionyl-L-alanyl-L-alanyl- can be compared with other peptides such as:
L-Serine, L-asparaginyl-L-leucyl-L-leucyl-L-serine: Similar structure but with a serine residue instead of methionine, which may alter its biological activity.
L-Serine, L-asparaginyl-L-leucyl-L-leucyl-L-alanine: Lacks the methionine residue, potentially affecting its chemical reactivity and interactions.
These comparisons highlight the uniqueness of L-Serine, L-asparaginyl-L-leucyl-L-leucyl-L-methionyl-L-alanyl-L-alanyl- in terms of its specific amino acid sequence and resulting properties.
Properties
CAS No. |
847233-70-9 |
---|---|
Molecular Formula |
C30H54N8O10S |
Molecular Weight |
718.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C30H54N8O10S/c1-14(2)10-20(36-26(43)18(31)12-23(32)40)29(46)37-21(11-15(3)4)28(45)35-19(8-9-49-7)27(44)34-16(5)24(41)33-17(6)25(42)38-22(13-39)30(47)48/h14-22,39H,8-13,31H2,1-7H3,(H2,32,40)(H,33,41)(H,34,44)(H,35,45)(H,36,43)(H,37,46)(H,38,42)(H,47,48)/t16-,17-,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
XZFNTIVUYBBOLN-CPDXTSBQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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